N-(2,4-DICHLOROPHENYL)-2-({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)ACETAMIDE
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Overview
Description
N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a benzoxadiazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide typically involves the following steps:
Formation of the Benzoxadiazole Moiety: This can be achieved by the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable reagent like nitrous acid.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be accomplished using reagents like chlorine gas or sulfuryl chloride.
Coupling Reaction: The final step involves the coupling of the benzoxadiazole moiety with the dichlorophenyl group through an acetamide linkage. This can be achieved using reagents like acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways, potentially leading to new insights into disease mechanisms.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-({[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]amino}oxy)acetamide: shares structural similarities with other compounds containing dichlorophenyl and benzoxadiazole moieties.
This compound: can be compared to other acetamide derivatives with similar functional groups.
Uniqueness
- The unique combination of the dichlorophenyl group, benzoxadiazole moiety, and acetamide linkage in this compound imparts distinct chemical
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O3/c15-8-4-5-10(9(16)6-8)17-13(21)7-22-18-11-2-1-3-12-14(11)20-23-19-12/h4-6H,1-3,7H2,(H,17,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNCAAATRHSSD-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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